molecular formula C7H13N3O2 B177985 1-carbamimidoylpiperidine-4-carboxylic Acid CAS No. 135322-16-6

1-carbamimidoylpiperidine-4-carboxylic Acid

Cat. No. B177985
CAS RN: 135322-16-6
M. Wt: 171.2 g/mol
InChI Key: DCYAOXOBKROXKE-UHFFFAOYSA-N
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Description

“1-carbamimidoylpiperidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 135322-16-6 . It has a molecular weight of 171.2 and its IUPAC name is 1-[amino(imino)methyl]-4-piperidinecarboxylic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H13N3O2 . The InChI code for this compound is 1S/C7H13N3O2/c8-7(9)10-3-1-5(2-4-10)6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 171.2 . The compound is typically stored at room temperature .

Scientific Research Applications

1. Applications in Material Science and Biochemistry

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, closely related to 1-carbamimidoylpiperidine-4-carboxylic acid, has shown significant potential in material science and biochemistry. This achiral Cα-tetrasubstituted α-amino acid has been effective as a β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher, adding value in these fields (Toniolo et al., 1998).

2. Synthesis of Derivatives

Research on 4-aminopiperidine-4-carboxylic acid derivatives, structurally similar to this compound, has led to the development of a two-step sequence for their preparation. This approach has facilitated the synthesis of important drugs like carfentanil and remifentanil, showcasing the compound's utility in drug synthesis (Malaquin et al., 2010).

3. Peptide Modifications

A study examined the incorporation of 4-aminopiperidine-4-carboxylic acid residue in peptides. By placing this residue in specific positions, researchers could modify peptides for potential binding interactions with protein features. This illustrates the compound's role in advancing peptide-based therapies and research (Kang et al., 2007).

4. Electrocatalytic Carboxylation

Research on electrocatalytic carboxylation, though not directly involving this compound, demonstrates the potential of similar compounds in green chemistry and sustainable processes. This research paves the way for utilizing related carboxylic acids in eco-friendly chemical reactions (Feng et al., 2010).

5. Exploring Bacterial Carboxylate Reductases

Bacterial carboxylate reductases, which can reduce carboxylic acids, highlight the biological significance of these compounds. The study of these reductases, including their activity against carboxylic acids, may provide insights into biocatalysis and microbial processes relevant to this compound (Khusnutdinova et al., 2017).

Safety and Hazards

The safety information for “1-carbamimidoylpiperidine-4-carboxylic Acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-carbamimidoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-7(9)10-3-1-5(2-4-10)6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAOXOBKROXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928960
Record name 1-Carbamimidoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135322-16-6
Record name 1-Carbamimidoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbamimidoyl-piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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